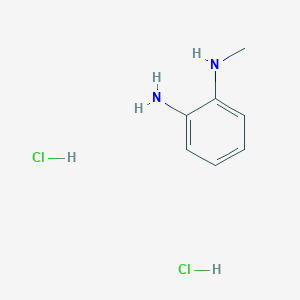

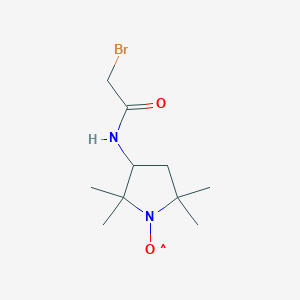

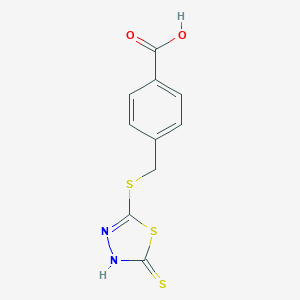

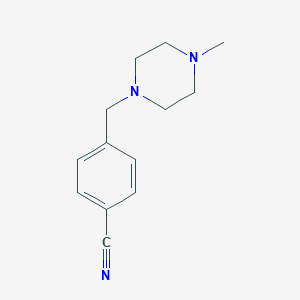

![molecular formula C12H16N2 B018878 4-[Benzyl(methyl)amino]butanenitrile CAS No. 89690-05-1](/img/structure/B18878.png)

4-[Benzyl(methyl)amino]butanenitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 4-[Benzyl(methyl)amino]butanenitrile often involves multi-step chemical reactions that utilize precursors like aldehydes, nitriles, and amines. For example, Percino et al. (2019) discussed the synthesis of a low molecular weight fluorescent material derived from a similar compound, indicating the potential routes for synthesizing complex derivatives (Percino et al., 2019). Additionally, Badorrey et al. (2000) highlighted an asymmetric synthesis approach to derive β-hydroxy-α-amino acids from related nitrile compounds, suggesting methodologies that could be applicable to 4-[Benzyl(methyl)amino]butanenitrile (Badorrey et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class often features significant conjugation and potential for solid-state emission, as discussed by Percino et al. (2019) in their analysis of a related compound's crystal structure and optical properties (Percino et al., 2019). Such structural details are critical for understanding the electronic properties and reactivity of 4-[Benzyl(methyl)amino]butanenitrile.

Chemical Reactions and Properties

The reactivity of 4-[Benzyl(methyl)amino]butanenitrile with various reagents can lead to a diverse range of products. For instance, Guizzardi et al. (2001) explored the generation and reactivity of a related cation through photolysis, indicating the potential for complex reactions involving 4-[Benzyl(methyl)amino]butanenitrile (Guizzardi et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including their solid-state emission and electroluminescence, are of interest for material science applications. The work by Percino et al. (2019) provides insights into these aspects by detailing the thin film morphology and spectroscopic characterization of a related compound (Percino et al., 2019).

Chemical Properties Analysis

Understanding the chemical properties, including stability, reactivity, and interaction with other molecules, is essential for the application of 4-[Benzyl(methyl)amino]butanenitrile in synthesis and material development. The studies on related compounds, such as those by Guizzardi et al. (2001) and Badorrey et al. (2000), offer a window into these properties, showcasing the versatility and potential applications of these chemical structures (Guizzardi et al., 2001); (Badorrey et al., 2000).

Applications De Recherche Scientifique

Synthesis and Transformation

4-[Benzyl(methyl)amino]butanenitrile has been utilized in the synthesis of various compounds. For instance, it is used in the preparation of 1-arylmethyl-2-(cyanomethyl)aziridines, which are transformed into methyl N-(2-cyanocyclopropyl)benzimidates, useful as precursors for biologically relevant compounds (D’hooghe et al., 2006). Additionally, it is involved in a novel synthesis route to amino sugars like N-benzoyl-L-daunosamine and -L-acosamine (Hiyama et al., 1987), and in the creation of N-benzoyl L-acosamine (Hiyama et al., 1984).

Chemical Transformations and Properties

The compound is also pivotal in generating novel derivatives such as 3,4-diaminobutanenitriles and 4-amino-2-butenenitriles, showcasing its versatility in chemical transformations (D’hooghe et al., 2007). Research has explored its electrophilic reactions, contributing to understanding the reactivity and selectivity in organic chemistry (Chang et al., 1993).

Thermodynamic Studies

In thermodynamics, 4-[Benzyl(methyl)amino]butanenitrile is used to understand molecular interactions, as seen in studies measuring excess molar enthalpies between it and various aromatic hydrocarbons (Letcher & Naicker, 2000).

Catalytic and Enzymatic Applications

Its role in catalytic processes has been explored, such as in the isomerization of 2-methyl-3-butenenitrile using nickel catalysts (Acosta-Ramírez et al., 2008). Enzymatic kinetic resolution studies have also utilized derivatives of this compound, offering insights into enantioselectivity in biochemical reactions (Nechab et al., 2007).

Photolysis Studies

The compound has been instrumental in studies involving the generation and reactivity of cations through photolysis, adding to our understanding of photochemical processes (Guizzardi et al., 2001).

Material Science Applications

In material science, derivatives of 4-[Benzyl(methyl)amino]butanenitrile are synthesized for use in organic light-emitting diodes (OLEDs), indicating its potential in electronic applications (Percino et al., 2019).

Safety And Hazards

The safety and hazards associated with “4-[Benzyl(methyl)amino]butanenitrile” include precautions to avoid contact with skin, eyes, and clothing, and to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled under inert gas and protected from moisture. It should be kept cool and protected from sunlight. If swallowed, inhaled, or in contact with eyes or clothing, immediate medical attention should be sought .

Propriétés

IUPAC Name |

4-[benzyl(methyl)amino]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJZKEXLJVDQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616685 | |

| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]butanenitrile | |

CAS RN |

89690-05-1 | |

| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

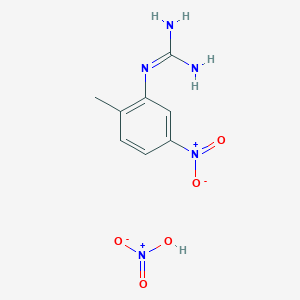

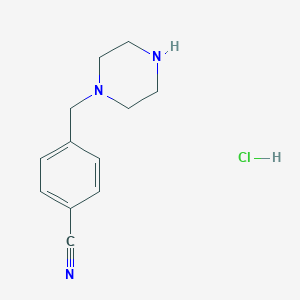

![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)